Cas no 53101-17-0 (N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide, N-[4-(4-methylphenyl)-2-thiazolyl]-
- N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
- 53101-17-0
- AKOS000651095
- N-(4-(p-tolyl)thiazol-2-yl)acetamide
- DTXSID20350675
- SR-01000418180
- SR-01000418180-1
- Z27854374
- 2-acetamido-4-p-tolyl-1,3-thiazole
- F0777-0321
- STK697316
-
- Inchi: 1S/C12H12N2OS/c1-8-3-5-10(6-4-8)11-7-16-12(14-11)13-9(2)15/h3-7H,1-2H3,(H,13,14,15)
- InChI Key: OAMMLKVJDPZWIO-UHFFFAOYSA-N
- SMILES: S1C(NC(C)=O)=NC(=C1)C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 232.06716
- Monoisotopic Mass: 232.06703418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 251
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 70.2Ų
Experimental Properties
- PSA: 41.99
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0777-0321-1mg |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide |
53101-17-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide
N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]Acetamide: A Comprehensive Overview
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]acetamide, also known by its CAS number 53101-17-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug development. The structure of this compound consists of a thiazole ring system substituted with a methylphenyl group at the 4-position and an acetamide group at the 2-position. These structural features contribute to its unique chemical properties and biological functions.
Recent studies have highlighted the importance of thiazole derivatives in various therapeutic areas. For instance, research has shown that N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide exhibits potent anti-inflammatory and antioxidant properties. These findings are particularly relevant in the context of chronic inflammatory diseases and oxidative stress-related disorders. The methylphenyl group attached to the thiazole ring plays a crucial role in modulating these activities by influencing the compound's lipophilicity and bioavailability.
In addition to its biological significance, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has been explored for its potential as a building block in medicinal chemistry. Its structure allows for further functionalization, enabling the synthesis of more complex molecules with enhanced pharmacological profiles. For example, researchers have investigated the use of this compound as a precursor for developing novel kinase inhibitors and receptor modulators.
From a synthetic perspective, the preparation of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide involves a multi-step process that typically includes thiazole ring formation followed by acetylation. The choice of reagents and reaction conditions is critical to ensure high yields and purity. Recent advancements in catalytic methods have improved the efficiency of these reactions, making large-scale production more feasible.
Moreover, computational studies have provided valuable insights into the molecular interactions of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. Molecular docking simulations have revealed that this compound can bind effectively to various protein targets, including enzymes and receptors involved in inflammatory pathways. These computational findings have been corroborated by experimental data, further supporting its potential as a therapeutic agent.
In conclusion, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide (CAS No: 53101-17-0) is a versatile compound with promising applications in drug discovery and development. Its unique structure, combined with recent research findings on its biological activities and synthetic methods, underscores its importance in contemporary medicinal chemistry.
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